molecular formula C14H12ClN5O2 B2464843 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034596-67-1

2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2464843
CAS No.: 2034596-67-1
M. Wt: 317.73
InChI Key: FYKVZXJSKFHVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11ClN6O2C_{14}H_{11}ClN_6O_2, with a molecular weight of approximately 309.28 g/mol. The structure features a chlorophenyl group and a triazolopyrazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H11ClN6O2
Molecular Weight309.28 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine under controlled conditions. The resulting product is purified through recrystallization to obtain a high yield of the target compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/mL against these pathogens .

Anticancer Properties

In vitro cytotoxicity tests were conducted on several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell growth. For instance, it showed an IC50 of approximately 12.50 µM against MCF-7 cells .

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to targets such as Aurora-A kinase, potentially disrupting mitotic processes .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated that compounds with similar structures exhibited enhanced activity against resistant strains of bacteria .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazole derivatives, the compound was part of a series that showed significant growth inhibition in cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVZXJSKFHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.